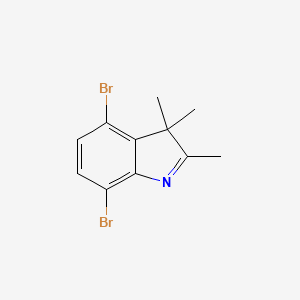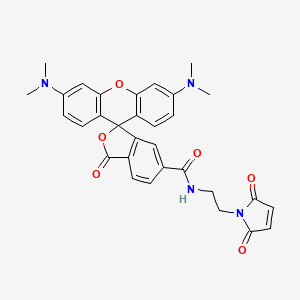
TAMRA maleimide, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA maleimide, 6-isomer, is a well-known xanthene dye of the rhodamine series. This compound is a thiol-reactive maleimide used for labeling proteins and peptides via thiol (SH) groups. It is widely used in various scientific fields due to its fluorescent properties, which make it an excellent tool for visualization and tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA maleimide, 6-isomer, involves the reaction of tetramethylrhodamine with maleimide. The process typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is carried out under inert conditions to prevent oxidation, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
TAMRA maleimide, 6-isomer, primarily undergoes substitution reactions with thiol groups. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound, include thiol-containing compounds such as cysteine residues in proteins and peptides. The reaction is typically carried out in a buffer solution at a neutral pH (around 7.0) to maintain the stability of the maleimide group .
Major Products
The major products formed from reactions with this compound, are fluorescently labeled biomolecules. These products are used in various applications, including fluorescence microscopy, flow cytometry, and other imaging techniques .
Scientific Research Applications
TAMRA maleimide, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for visualization and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of antibody-drug conjugates.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Mechanism of Action
The mechanism of action of TAMRA maleimide, 6-isomer, involves its reaction with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient, making it an ideal tool for bioconjugation. The fluorescent properties of TAMRA maleimide allow for the visualization and tracking of labeled biomolecules in various applications .
Comparison with Similar Compounds
TAMRA maleimide, 6-isomer, is unique due to its high specificity for thiol groups and its excellent fluorescent properties. Similar compounds include:
TAMRA maleimide, 5-isomer: Another isomer of TAMRA maleimide with similar properties but different spatial arrangement.
Tetramethylrhodamine-5-maleimide: A related compound used for similar applications but with different isomeric forms.
6-TAMRA C6 maleimide: A derivative with a longer linker, providing higher conjugation yields under similar conditions
These compounds share similar fluorescent properties but differ in their reactivity and applications, making this compound, a unique and valuable tool in scientific research.
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
LLYYNGSVFARFNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


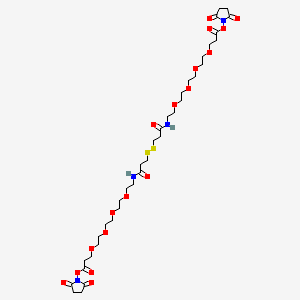
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)


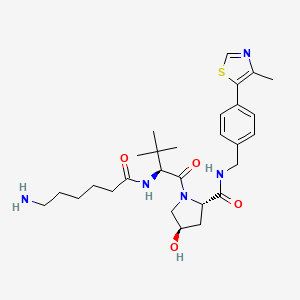
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
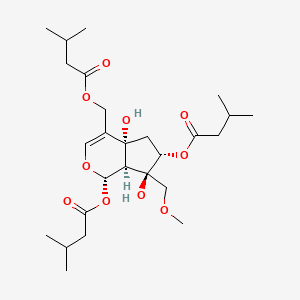
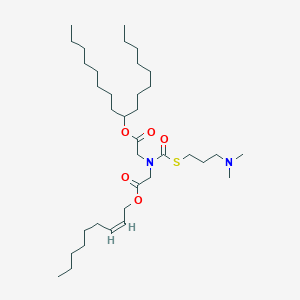

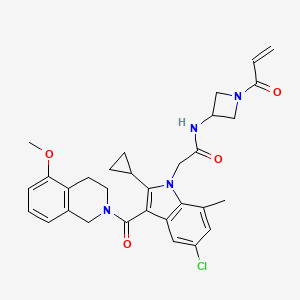

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
